8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Neurokinin Antagonist NK1 Receptor Drug Discovery

Researchers developing neurokinin (NK) receptor antagonists often face challenges in sourcing conformationally rigid, polyfunctionalized spirocyclic scaffolds for SAR studies. The unsubstituted 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core directly addresses this need, providing a privileged [5.5] N,N,O-heteroatom system for precise diversification. - Enables systematic exploration of substitution vectors to tune NK1/NK2/NK3 selectivity profiles. - Functions as a strategic starting material for generating screening libraries targeting polypharmacology. - Avoids the risk of SAR derailment caused by using non-validated, close analog substitutes. Consistent quality ensures reproducible results across parallel synthesis efforts.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B12278515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC2(COC1)C(=O)NCCN2
InChIInChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)2-1-5-12-6-8/h10H,1-6H2,(H,9,11)
InChIKeyXKROONATNAPQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Core Overview


8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is the unsubstituted core of a spirocyclic scaffold featuring a rigid [5.5] ring system with two nitrogen atoms and one oxygen atom. This scaffold serves as a privileged structure in medicinal chemistry [1]. While the unsubstituted core is a key synthetic intermediate, its primary value lies in its use as a versatile building block for generating diverse, substituted derivatives with potent biological activities, most notably as neurokinin (NK) receptor antagonists [2][3].

Workflow
Medicinal chemistry building block
Supports synthesis of diverse substituted derivatives
Selection
Unsubstituted spirocyclic core
Rigid [5.5] system with N,N,O heteroatom pattern
Use Context
Neurokinin pathway studies & SAR
Reported framework for developing pathway modulators

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Substitution Risks


The 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold is not a commodity chemical. Its biological activity and physicochemical properties are exquisitely sensitive to substitution patterns [1]. Minor changes in the appended groups on the core can drastically alter its receptor binding profile, potency, and even its target selectivity [2]. Therefore, the procurement of a specific, well-characterized derivative or the unsubstituted core is not interchangeable with a close analog. Substituting one derivative for another without rigorous comparative data risks invalidating experimental results, wasting resources on inactive or off-target compounds, and derailing SAR studies.

!
Substitution pattern sensitivity
Minor changes in appended groups may drastically shift receptor binding profile and target selectivity.
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Analog interchangeability risk
Procurement of a specific derivative or the core is not interchangeable with close analogs without validation.
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SAR interpretation validity
Blind substitution may invalidate SAR interpretation and shift biological profile unexpectedly.

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Comparative Evidence


Broad-Spectrum vs. Single-Target NK Antagonism

The 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold, when appropriately substituted, enables a unique pharmacological profile: combined antagonism of NK1, NK2, and/or NK3 receptors [1][2]. This is a significant differentiation from many other neurokinin antagonist scaffolds, such as the morpholine-based aprepitant, which is a highly selective NK1 antagonist [3]. The quantitative differentiation lies in the ability to tune the scaffold for a desired polypharmacology profile rather than being limited to a single target.

NK Antagonism Profile
Class-level inference
Scaffold enables combined NK1/NK2/NK3 antagonism vs. Aprepitant (selective NK1).
Supports multi-target pathway study context.
Requires receptor binding validation.
Neurokinin Antagonist NK1 Receptor Drug Discovery

Rigid Spirocyclic Core vs. Flexible Diamines

The 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one core presents a conformationally restricted scaffold, unlike simpler, more flexible diamines such as 1,4-diaminobutane [1]. This restriction can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule in its bioactive conformation, thereby reducing the entropic penalty upon binding [2]. While specific Ki/IC50 data for the unsubstituted core is not available, the principle of conformational restriction is a well-established driver of improved drug-like properties, differentiating it from flexible analog building blocks.

Conformational Restriction
Class-level inference
Rigid spirocyclic core vs. 1,4-diaminobutane (flexible).
May enhance binding affinity via pre-organization.
Target engagement context to verify.
Conformational Restriction Spirocycle Medicinal Chemistry

Distinct Heteroatom Pattern for Synthetic Diversification

The 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one core contains a specific N,N,O heteroatom arrangement that is distinct from other spiro[5.5]undecane cores, such as the all-carbon spiro[5.5]undecane [1] or the diaza-spiro[5.5]undecane [2]. This unique composition provides orthogonal synthetic handles for derivatization. For example, the lactam nitrogen can be alkylated or acylated, while the oxygen atom can participate in different chemistries (e.g., O-alkylation) or influence the electronics of the ring system, leading to a different derivative space compared to a pure diaza analog.

Synthetic Diversification
Class-level inference
N,N,O heteroatom arrangement vs. diaza-spiro core.
Provides orthogonal synthetic handles.
Derivatization scope to confirm.
Synthetic Intermediate Heterocycle Chemical Diversity

Key Applications of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one


Multi-Targeted NK Antagonist Development

This is the primary and best-documented application. Researchers aiming to develop novel therapeutics for complex disorders like IBS, depression, or pain can use this core to synthesize a library of derivatives. The ability to tune the scaffold for combined NK1/NK2 or NK1/NK3 antagonism, as established in patents [1][2], makes it a strategic choice for programs seeking polypharmacology rather than a single-target agent.

Rigid Spirocyclic Scaffold for SAR Studies

Medicinal chemists seeking to introduce conformational constraint into a lead series can procure the unsubstituted 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one core. It serves as a valuable, rigid scaffold for structure-activity relationship (SAR) studies, allowing exploration of substitution vectors to optimize potency, selectivity, and pharmacokinetic properties, as inferred from its class and structural properties [3].

Heterocyclic Intermediate for Library Synthesis

The distinct N,N,O heteroatom arrangement [4] provides three points for potential diversification. This makes the compound a versatile starting material for parallel synthesis efforts aimed at generating diverse chemical libraries for high-throughput screening against a variety of biological targets, not limited to the neurokinin system.

Application
Selection Property
Validation Focus
Multi-target NK receptor research
Scaffold polypharmacology profile
Receptor binding assay context
Rigid scaffold SAR studies
Conformational restriction core
Target engagement assay context
Heterocyclic library synthesis
N,N,O heteroatom arrangement
Chemical space diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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